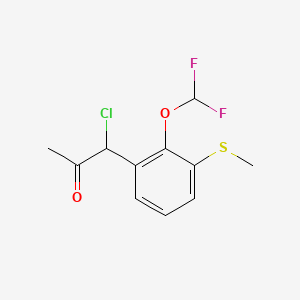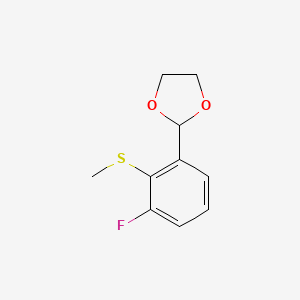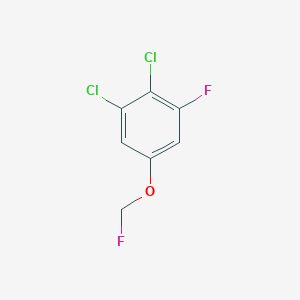
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene is an organic compound characterized by the presence of two trifluoromethyl groups and two chlorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene can be synthesized through various methods. One common approach involves the copper-mediated trifluoromethylation of arynes. In this method, arynes are reacted with [CuCF3] in the presence of an oxidant such as DDQ, resulting in the formation of 1,2-bis(trifluoromethyl)arenes . This reaction is typically carried out under mild conditions and allows for the rapid construction of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form cyclopropanes and pyrazolines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions to replace the chlorine atoms.
Cycloaddition Reactions: Reactions with 2-trifluoromethyl-1,3-conjugated enynes and CF3CHN2 under solvent-controlled conditions can yield cyclopropanes and pyrazolines.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the chlorine atoms.
Cycloaddition Reactions: Bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines.
Aplicaciones Científicas De Investigación
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene involves its interaction with molecular targets through its trifluoromethyl and chlorine groups. These interactions can lead to various effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Another compound with two trifluoromethyl groups but in different positions on the benzene ring.
1,2-Bis(trifluoromethyl)cyclopropane: A compound with a similar trifluoromethyl substitution pattern but on a cyclopropane ring.
Uniqueness
1,2-Bis(trifluoromethyl)-3,5-dichlorobenzene is unique due to the specific positioning of its trifluoromethyl and chlorine groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H2Cl2F6 |
|---|---|
Peso molecular |
282.99 g/mol |
Nombre IUPAC |
1,5-dichloro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Cl2F6/c9-3-1-4(7(11,12)13)6(5(10)2-3)8(14,15)16/h1-2H |
Clave InChI |
BGLAUWOOOFHRAF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


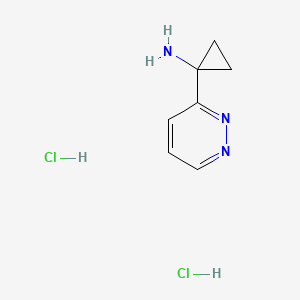
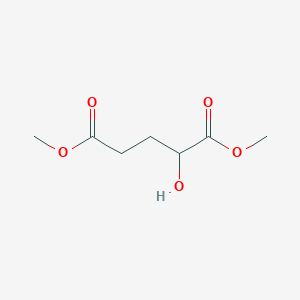




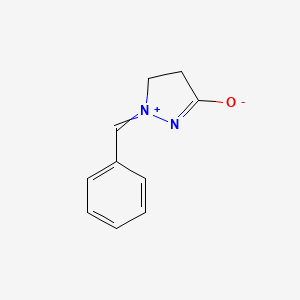
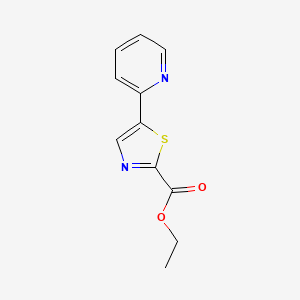
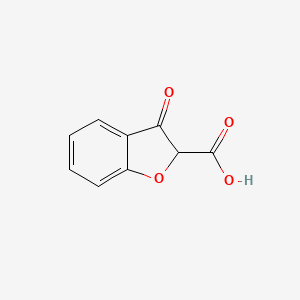
![2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)
